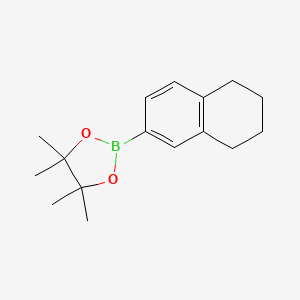

4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and materials science.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-9-12-7-5-6-8-13(12)11-14/h9-11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEUETONSQGECS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCC3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of a boronic acid derivative and a suitable catalyst to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound is known to undergo various types of reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can be employed to convert the boronic acid to its corresponding borane.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents such as hydrogen peroxide or metal catalysts.

Reduction reactions often involve reducing agents like sodium borohydride.

Substitution reactions may require nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new pharmaceuticals.

Medicine: It is used in medicinal chemistry for the design and synthesis of drug candidates, especially those targeting cancer and other diseases.

Industry: In materials science, this compound is utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its role as a cross-coupling reagent.

Comparison with Similar Compounds

Bis(pinacolato)diboron: Another boronic acid derivative used in cross-coupling reactions.

Tetrahydroxydiboron: A related compound with multiple hydroxyl groups.

Bis(catecholato)diboron: Similar structure with catechol groups.

Uniqueness: 4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane is unique due to its specific substitution pattern and the presence of the tetrahydronaphthalenyl group, which influences its reactivity and applications.

This compound's versatility and utility in various fields make it a valuable tool in scientific research and industrial applications. Its unique properties and reactivity profile distinguish it from other boronic acid derivatives, making it an important compound in the realm of chemistry and beyond.

Biological Activity

4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane (commonly referred to as TMD) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBO

- Molecular Weight : 225.09 g/mol

- CAS Number : 25015-63-8

- Physical State : Liquid at room temperature

- Purity : >97%

TMD acts primarily through its interactions with biological molecules via boron coordination. Boron compounds are known to influence various biochemical pathways by modulating enzyme activities and signaling pathways. Specifically, TMD has been shown to participate in:

- Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds in organic synthesis.

- Receptor modulation : Acting as a selective agonist for retinoic acid receptors (RARs), which play a crucial role in gene expression and cell differentiation .

Anticancer Properties

Recent studies have highlighted TMD's potential as an anticancer agent. Research indicates that TMD can inhibit tumor cell proliferation by downregulating RARγ levels while activating RARβ. This modulation leads to increased expression of disintegrins and metalloproteases that are involved in tumor invasion and metastasis .

Neuroprotective Effects

TMD has also been investigated for its neuroprotective properties. In vitro studies suggest that it can protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to the compound's ability to scavenge reactive oxygen species (ROS) and enhance cellular antioxidant defenses .

Case Studies

- Study on Tumor Inhibition :

- Neuroprotection in Animal Models :

Data Summary Table

Q & A

Q. What are the standard synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or hydroboration reactions. For example:

- Suzuki-Miyaura Coupling : A palladium catalyst (e.g., Pd(dppf)Cl₂·DCM), potassium acetate (KOAc), and bis(pinacolato)diboron (B₂(pin)₂) are used with a tetrahydronaphthalene precursor. Reaction conditions include inert atmosphere, anhydrous solvents (e.g., DCM/hexanes), and purification via silica gel chromatography (70% yield reported) .

- Hydroboration : Dicyclohexylborane reacts with alkynyl pinacolboronates under inert conditions, followed by protodeboronation to achieve stereoselective alkenyl boronates .

Q. How is the compound characterized after synthesis?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example:

- Chromatography : Silica gel chromatography with gradients (e.g., 25% DCM/hexanes) removes impurities .

- Mass Spectrometry : Molecular weight verification (e.g., 288.4 g/mol via PubChem data) .

Advanced Research Questions

Q. How can stereoselectivity be optimized during synthesis?

Stereoselectivity is controlled via substrate design and reaction conditions :

- Substrate Geometry : Use of sterically hindered tetrahydronaphthalene precursors minimizes undesired isomerization .

- Catalytic Systems : Palladium catalysts with bulky ligands (e.g., dppf) enhance regioselectivity in cross-coupling .

- Temperature and Solvent : Lower temperatures (e.g., 0–25°C) and non-polar solvents (hexanes) favor cis-alkenyl boronate formation .

Q. How can researchers resolve contradictions in reported reaction yields?

Discrepancies in yields (e.g., 53% vs. 70%) arise from variables such as:

Q. What advanced applications exist in drug discovery and materials science?

- Drug Discovery : The compound serves as a building block for silicon-based retinoid agonists (e.g., disila-bexarotene), validated via in vitro receptor binding assays .

- Materials Science : Its boronated derivatives are used in polymer synthesis and fluorescent probes , leveraging boronate ester stability .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

Mechanistic studies reveal:

- Transmetalation Step : Base-assisted transfer of the boronate group to palladium is rate-limiting, as shown in oxidative Sonogashira coupling .

- Steric Effects : The tetrahydronaphthalenyl moiety directs coupling to less hindered positions, confirmed by DFT calculations .

Data Contradiction Analysis

Q. How do researchers address discrepancies in NMR data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.